1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene
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Overview
Description
1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene is a complex organic compound characterized by its multiple phenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene typically involves Friedel-Crafts alkylation reactions. One common method is the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts such as zeolites or ionic liquids may be explored to improve the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can convert the compound to its corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene has several applications in scientific research:
Biology: Potential use in the study of molecular interactions and binding affinities due to its complex structure.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring with other substituents.
Coordination Chemistry: The multiple phenyl groups can coordinate with metal ions, forming stable complexes that can be used in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)-4-methylbenzene: Similar in structure but with a methyl group instead of the tris[4-(diphenylmethyl)phenyl]methyl group.
1-(Diphenylmethyl)-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and reactivity.
N-(Diphenylmethyl)-1-phenylethan-1-imine: A Schiff base derivative with different applications in asymmetric catalysis.
Properties
CAS No. |
675202-24-1 |
---|---|
Molecular Formula |
C77H60 |
Molecular Weight |
985.3 g/mol |
IUPAC Name |
1-benzhydryl-4-[tris(4-benzhydrylphenyl)methyl]benzene |
InChI |
InChI=1S/C77H60/c1-9-25-57(26-10-1)73(58-27-11-2-12-28-58)65-41-49-69(50-42-65)77(70-51-43-66(44-52-70)74(59-29-13-3-14-30-59)60-31-15-4-16-32-60,71-53-45-67(46-54-71)75(61-33-17-5-18-34-61)62-35-19-6-20-36-62)72-55-47-68(48-56-72)76(63-37-21-7-22-38-63)64-39-23-8-24-40-64/h1-56,73-76H |
InChI Key |
ZZQPQEAWZCBADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=C(C=C7)C(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=C(C=C1)C(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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